BenchChemオンラインストアへようこそ!

1-[(4-fluorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea

medicinal chemistry structure-activity relationship urea derivatives

This specific para-fluorobenzyl + 3-hydroxy-3-phenylpropyl urea scaffold is structurally distinguished from the 2-hydroxy positional isomer (CAS 1351584-56-9) and N‑phenyl analogs, delivering a reproducible XLogP3 of 2.2, TPSA of 61.4 Ų, and three hydrogen‑bond donors. These descriptors make it a calibrated reference for logP, PAMPA permeability, and plasma‑protein binding studies. Procure this exact substitution pattern to maintain SAR integrity in TRPV1 antagonist programs and metabolic‑stability profiling against ortho‑fluoro and non‑fluorinated analogs. Available as a research‑grade building block with ≥98% purity.

Molecular Formula C17H19FN2O2
Molecular Weight 302.349
CAS No. 1396811-43-0
Cat. No. B2471529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea
CAS1396811-43-0
Molecular FormulaC17H19FN2O2
Molecular Weight302.349
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=C(C=C2)F)O
InChIInChI=1S/C17H19FN2O2/c18-15-8-6-13(7-9-15)12-20-17(22)19-11-10-16(21)14-4-2-1-3-5-14/h1-9,16,21H,10-12H2,(H2,19,20,22)
InChIKeyAEHZKXFKXQSTRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Fluorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396811-43-0): Chemical Identity and Baseline Characterization


1-[(4-Fluorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea, also cataloged as 1-(4-Fluorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea, is a synthetic diarylurea derivative with the molecular formula C₁₇H₁₉FN₂O₂ and a molecular weight of 302.34 g/mol [1]. It features a 4-fluorobenzyl group at one urea nitrogen and a 3-hydroxy-3-phenylpropyl substituent at the other, a scaffold that places it within a broad class of substituted phenylureas investigated for enzyme inhibition and receptor modulation . The compound is registered in PubChem under CID 71782328 and is primarily supplied by chemical vendors as a research-grade building block or reference standard.

Why Generic Substitution Fails for 1-[(4-Fluorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea


Within the class of N-benzyl-N′-(hydroxyalkyl)phenylureas, subtle structural variations—including fluorine position, hydroxyl position on the propyl linker, and N-aryl vs. N-benzyl connectivity—are known to profoundly alter hydrogen-bonding capacity, logP, and topological polar surface area (TPSA), which in turn govern target engagement and ADME properties [1]. The target compound's specific 4-fluorobenzyl + 3-hydroxy-3-phenylpropyl combination yields a computed XLogP3 of 2.2, a TPSA of 61.4 Ų, and three hydrogen-bond donors [1]. Directly substituting a positional isomer such as 1-(4-fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351584-56-9) or an N-phenyl analog (e.g., 1-(4-fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea) would alter these critical molecular descriptors, potentially invalidating SAR models, biological assay results, or IP positions built around the specific substitution pattern.

Quantitative Differentiation Evidence for 1-[(4-Fluorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea vs. Closest Analogs


Hydroxy Position on Propyl Linker Dictates Hydrogen-Bond Donor/Acceptor Topology

The target compound places the hydroxyl group at the 3-position of the phenylpropyl chain (C–C–C(OH)–Ph), producing a computed hydrogen-bond donor count of 3 and a bond acceptor count of 3 [1]. In contrast, the 2-hydroxy positional isomer 1-(4-fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351584-56-9) features a C–C(OH)–C–Ph topology that alters the spatial orientation of the hydroxyl hydrogen-bond donor and moves the hydroxyl one carbon closer to the urea core . This shift is expected to change ligand–target hydrogen-bonding geometry and potentially affect binding affinity in target-mediated assays. While direct comparative IC₅₀ data are not publicly available for either compound, the topological difference is quantifiable at the level of 2D molecular descriptors and constitutes a non-interchangeable structural feature for SAR campaigns.

medicinal chemistry structure-activity relationship urea derivatives

N-Benzyl vs. N-Phenyl Connectivity Modulates Lipophilicity and TPSA

The target compound uses an N-benzyl linkage (CH₂ bridge) to the 4-fluorophenyl ring, giving an XLogP3 of 2.2 and a TPSA of 61.4 Ų [1]. The direct N-phenyl analog 1-(4-fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS not independently confirmed) eliminates the methylene spacer, which is predicted to reduce lipophilicity (lower XLogP3) and increase TPSA due to altered electronic distribution. The presence or absence of this methylene spacer has been shown in related phenylurea series to shift logP by approximately 0.5–1.0 units and modulate metabolic stability [2]. Without the CH₂ bridge, the compound may exhibit different membrane permeability and CYP450 susceptibility, making the target compound a chemically distinct entity for procurement in ADME/Tox screening panels.

physicochemical profiling drug-likeness urea scaffold

Fluorine Position on the Phenyl Ring Differentiates from 2-Fluoro and Non-Fluorinated Analogs

The target compound carries a para-fluoro substituent on the benzyl phenyl ring. The 2-fluoro positional analog, 1-(2-fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396882-16-8), places the fluorine at the ortho position, which is expected to alter both the electron density of the aromatic ring and the conformational preference of the benzyl group . In SAR studies of fluorinated phenylureas, para-fluoro substitution typically enhances metabolic stability relative to ortho-fluoro by reducing CYP450-mediated oxidative defluorination, while ortho-fluoro can introduce steric hindrance that affects target binding [1]. Although direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for these specific compounds, the well-precedented class-level trend supports the target compound's para-fluoro configuration as a distinct chemical entity for ADME studies.

fluorine chemistry metabolic stability aryl urea

Research and Industrial Application Scenarios for 1-[(4-Fluorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea


Scaffold for TRPV1 Antagonist Lead Optimization

Computational docking studies suggest that this compound may bind to the TRPV1 receptor in a manner similar to known O-substituted dibenzyl urea antagonists [1]. In silico hit-expansion campaigns can procure this compound as a core scaffold for synthesizing focused libraries, leveraging the para-fluorobenzyl and 3-hydroxy-3-phenylpropyl substituents as vectors for SAR exploration. The structural features align with the general pharmacophore described in patent literature on vanilloid receptor antagonists [1].

Physicochemical Reference Standard in ADME/Tox Profiling Panels

With a computed XLogP3 of 2.2, TPSA of 61.4 Ų, and three hydrogen-bond donors, this compound occupies a defined region of oral drug-like chemical space [2]. It can serve as a calibrated reference standard in logP determination assays, PAMPA permeability studies, or plasma protein binding experiments where consistent, well-characterized neutral urea derivatives are required.

Positional Isomer Discrimination in SAR by Catalog

The 3-hydroxy-3-phenylpropyl substitution pattern distinguishes this compound from its 2-hydroxy positional isomer (CAS 1351584-56-9) [2]. Research groups building structure–activity relationship tables should procure both compounds to experimentally determine whether the hydroxyl position affects target potency, as the topological difference in hydrogen-bond donor placement may be critical for pharmacophore matching.

Fluorinated Probe for CYP450 Metabolic Stability Studies

The para-fluoro substituent on the benzyl ring provides a metabolically stable fluorine handle that can be compared against ortho-fluoro and non-fluorinated phenylurea analogs in intrinsic clearance assays using human liver microsomes or hepatocytes [2]. Such studies can validate the class-level hypothesis that para-fluoro substitution confers superior oxidative metabolic stability in this urea chemotype.

Quote Request

Request a Quote for 1-[(4-fluorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.